molecular formula C10H14N2 B1584378 2-Phenylpiperazine CAS No. 5271-26-1

2-Phenylpiperazine

Cat. No.: B1584378
CAS No.: 5271-26-1
M. Wt: 162.23 g/mol
InChI Key: RIMRLBGNCLMSNH-UHFFFAOYSA-N
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Description

2-Phenylpiperazine is an organic compound that features a phenyl group attached to a piperazine ring. It is a derivative of piperazine, a heterocyclic amine, and is known for its applications in various fields, including medicinal chemistry and industrial processes. The molecular formula of this compound is C10H14N2, and it has a molecular weight of 162.23 g/mol .

Mechanism of Action

Target of Action

The primary target of 2-Phenylpiperazine is the respiratory system . It is known to interact with the Histamine H1 receptor, acting as an antagonist . The Histamine H1 receptor plays a crucial role in the regulation of inflammatory responses and allergic reactions.

Mode of Action

This compound interacts with its targets by binding to the Histamine H1 receptor, thereby inhibiting the receptor’s activity . This interaction results in changes in the inflammatory response and allergic reactions in the body.

Biochemical Pathways

It is known that phenylpiperazine derivatives can enhance the permeability of the intestinal epithelium, which may affect various biochemical pathways

Pharmacokinetics

A liquid chromatography method coupled to a quadrupole time of flight mass spectrometry system (lc-qtof/ms) has been developed and validated for the analysis of a n-phenylpiperazine derivative in rat plasma and tissue samples . This method could potentially be used to study the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It is known that phenylpiperazine derivatives can enhance the permeability of the intestinal epithelium . This could potentially lead to increased absorption of certain drugs, thereby enhancing their efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: In industrial settings, this compound is often produced by heating aniline and bis-(2-chloroethyl)amine hydrochloride to a temperature range of 160-250°C. This reaction leads to the cyclization of the raw materials, resulting in the formation of this compound hydrochloride. The reaction mixture is then treated with an alkaline aqueous solution to obtain the crude product, which is purified through reduced pressure distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Phenylpiperazine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific binding affinity and selectivity for certain receptor subtypes, which can result in distinct pharmacological profiles compared to its analogs .

Properties

IUPAC Name

2-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMRLBGNCLMSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290682
Record name 2-Phenylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5271-26-1
Record name 5271-26-1
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Record name 2-Phenylpiperazine
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Record name 2-phenylpiperazine
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Synthesis routes and methods I

Procedure details

2-Oxo-3-phenyl-piperazine (1.76 g, 10 mmol), in 30 mL of anhydrous THF was added dropwise to a 20 mL (20 mmol) of 1M solution of LiAH4 in THF, and the mixture was stirred at room temperature for 24 h. After workup (water, 20% NaOH addition to destroy excess LiAH4), the mixture was filtered and the filter cake was reextracted with ethyl acetate. The combined organic filtrate and extracts were dried over MgSO4, filtered and evaporated to give an slightly yellow solid that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1). The reduced product was isolated as a colorless solid (960 mg, 6 mmol, 60%). 1H NMR (CDCl3): δ 2.69 (1H, t, J=11.3), 2.85-3.10 (7H, m), 3.76 (1H, br d, J=8.9), 7.21-7.38 (5H, m). mp (free base): 79°-81° C.
Quantity
1.76 g
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reactant
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60%

Synthesis routes and methods II

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;
Quantity
11.64 g
Type
reactant
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palladium acetate Pd(OAc)2
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Synthesis routes and methods III

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).
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2.6 L
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenylpiperazine
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2-Phenylpiperazine
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2-Phenylpiperazine
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2-Phenylpiperazine
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2-Phenylpiperazine
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2-Phenylpiperazine
Customer
Q & A

Q1: What is the significance of 2-phenylpiperazine in pharmaceutical research?

A1: this compound serves as a key structural motif in various pharmaceutical compounds, notably in the antidepressant Mirtazapine. Its derivatives are explored for potential pharmacological activities, including antiviral and antihistaminic effects. [, , , ]

Q2: Can you provide an example of a synthetic route for this compound?

A2: One approach involves starting with phenylacetic acid. Treatment with phosphorus trichloride and bromine yields ethyl α-bromophenylacetate. This intermediate reacts with ethylenediamine, followed by reduction with lithium aluminum hydride to yield this compound. []

Q3: How does the structure of this compound relate to its potential as an antidepressant?

A3: While this compound itself might not possess inherent antidepressant properties, its incorporation into the larger structure of Mirtazapine is crucial. Mirtazapine, containing a this compound moiety, functions as a noradrenergic and specific serotonergic antidepressant. [, ]

Q4: Have there been studies on modifying the this compound structure for enhanced activity?

A4: Yes, researchers have investigated modifications to the basic this compound scaffold to understand structure-activity relationships. For instance, introducing specific acyl groups at the 4-position and phenylaminocarbonyl groups at the 1-position led to compounds with promising antiviral activity against adenoviruses and cytomegalovirus. [, ]

Q5: Are there any known challenges in synthesizing this compound derivatives?

A5: Synthesizing certain derivatives, like Mirtazapine, can present challenges. One issue involves the potential for agglomeration of intermediates like 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine in concentrated sulfuric acid. Researchers have addressed this by incorporating tetrahydrofuran as a co-solvent to ensure a homogenous reaction and prevent side reactions. []

Q6: Beyond Mirtazapine, what other applications have been explored for this compound derivatives?

A6: this compound derivatives have been synthesized and investigated for their antihistaminic and anticholinergic properties. These studies highlight the versatility of this chemical scaffold for potential applications in various therapeutic areas. [, , ]

Q7: Has computational chemistry been used to study this compound derivatives?

A7: Yes, molecular mechanics calculations, specifically using MMX88.9, have been employed to study the conformational equilibrium of cis-1,3,4-trimethyl-2-phenylpiperazine. This approach helps predict the preferred shapes and energy levels of different conformations, which can influence biological activity. []

Q8: Are there any reported methods for synthesizing specific isomers of this compound derivatives?

A8: Researchers have developed methods to synthesize specific diastereoisomers of 2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b] pyrazines, structurally related to 3-methyl-2-phenylpiperazines. This stereochemical control is crucial as different isomers can exhibit distinct pharmacological profiles. []

Q9: What are the implications of using 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis?

A9: Utilizing 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis offers a potentially more efficient and cost-effective route compared to traditional methods. This approach involves sequential synthesis of intermediates like 2-chloronicotinamide, 2-(4-methyl-2phenyl-1-piperazinyl)nicotinamide, and 1-(3-hydroxymethylpyridyl-2-)-4-methyl-2-phenylpiperazine before arriving at Mirtazapine. []

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